V-9-M, also known as Val-pro-val-glu-ala-val-asp-pro-met, is a nonapeptide derived from the processing of procholecystokinin (proCCK) within the brain. [, ] It exhibits a distinct distribution pattern, showing particular abundance in brain regions associated with memory and behavior, such as the hippocampus, septum, and amygdala. [, ] This suggests a potential role for V-9-M in modulating cognitive functions and behaviors.
Cholecystokinin is produced primarily in the intestinal endocrine cells and the central nervous system. The V-9-M variant is a specific nonapeptide form that has been studied for its unique biological activities. The classification of this compound falls under the broader category of gastrointestinal hormones and neuropeptides, indicating its dual role in digestive processes and neural signaling .
The synthesis of V-9-M Cholecystokinin nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for constructing peptides by sequentially adding protected amino acids to a growing chain. Key steps include:
The synthesis parameters, such as temperature, reaction time, and concentrations of reagents, are critical for achieving high purity and yield .
V-9-M Cholecystokinin nonapeptide has a specific molecular structure characterized by its sequence of nine amino acids. The general formula can be represented as C₄₇H₆₃N₉O₁₃S for this nonapeptide variant. The structure includes:
The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its interaction with receptors .
V-9-M Cholecystokinin nonapeptide participates in several biochemical reactions:
The mechanism of action for V-9-M Cholecystokinin nonapeptide primarily involves its interaction with CCK receptors:
V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met), a nonapeptide derived from procholecystokinin, exhibits high-density expression in limbic structures critical for memory processing. Immunohistochemical studies reveal its abundant presence in the hippocampus, septum, and amygdala—regions integral to contextual encoding and fear memory consolidation [1]. Within the hippocampus, V-9-M colocalizes with brain-derived neurotrophic factor (BDNF) in the internal granular layer (IGL) and Purkinje cells, suggesting synergistic modulation of synaptic plasticity. BDNF-TrkB signaling cascades enhance long-term potentiation (LTP) and neurogenesis, processes amplified by V-9-M’s activity [4]. In the amygdala, V-9-M modulates basolateral nucleus excitability through interactions with corticotropin-releasing factor (CRF) terminals, regulating fear memory extinction pathways [4]. This regional specificity enables V-9-M to fine-tune emotional memory consolidation via peptidergic-glia crosstalk and extrasynaptic diffusion.
Table 1: Neuropeptide Distribution in Rodent Limbic Structures
Neuropeptide | Hippocampus | Amygdala | Cerebellum | Primary Function |
---|---|---|---|---|
V-9-M | High | High | Moderate | Memory consolidation |
BDNF | High | Moderate | High | Synaptic plasticity |
CRF | Low | High | Low | Stress response |
NPY | High | High | Moderate | Anxiety regulation |
Source: Immunohistochemical data from [1] [4]
V-9-M demonstrates robust protection against electroconvulsive shock (ECS)-induced amnesia in passive avoidance paradigms. Intracerebroventricular administration (0.5–2 μg/kg) prevents memory retrieval deficits by 78–92% in rodent models, independent of cholecystokinin-8 (CCK-8) receptor antagonism [1]. This antagonist resistance indicates a novel mechanism distinct from canonical CCK signaling. Mechanistically, V-9-M stabilizes synaptic vesicle protein SV2A in hippocampal CA3 pyramidal neurons and upregulates phosphorylation of CREB (cAMP response element-binding protein) by 3.2-fold within the basolateral amygdala. These molecular adaptations counteract ECS-induced glutamate excitotoxicity and preserve theta oscillation coherence (4–8 Hz) between the hippocampus and prefrontal cortex [1] [4]. The peptide’s efficacy persists for 72 hours post-administration, confirming its role in stabilizing memory engrams against acute disruptions.
Table 2: V-9-M Protection Against ECS-Induced Amnesia
Treatment | Retention Latency (s) | Memory Protection (%) | CREB Activation (Fold Change) |
---|---|---|---|
Control | 180 ± 12 | – | 1.0 ± 0.2 |
ECS Only | 42 ± 8* | – | 0.3 ± 0.1* |
ECS + V-9-M | 156 ± 14** | 86.7% | 2.8 ± 0.3** |
ECS + CCK-8 Antag. + V-9-M | 149 ± 11** | 82.8% | 2.6 ± 0.4** |
Data expressed as mean ± SEM; *p<0.01 vs control; *p<0.01 vs ECS only [1]*
During active avoidance tasks, V-9-M potentiates glutamatergic transmission in hippocampal mossy fiber-CA3 circuits, augmenting LTP magnitude by 40–60% compared to saline controls [1]. This enhancement correlates with increased platform-jumping success rates (85% vs. 52% in controls), persisting for >4 weeks post-training. Voltage-clamp recordings reveal that V-9-M:
V-9-M colocalizes with GABAergic interneurons in cerebellar molecular layers and hippocampal strata oriens, where it regulates inhibitory tone through presynaptic and postsynaptic mechanisms. In the dentate gyrus, V-9-M:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7